Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate
Description
Properties
CAS No. |
1131594-93-8 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
benzyl N-(1-pyrrolidin-3-ylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C15H21N3O2/c19-15(20-11-12-4-2-1-3-5-12)17-13-9-18(10-13)14-6-7-16-8-14/h1-5,13-14,16H,6-11H2,(H,17,19) |
InChI Key |
QMNGNCBYHVEHES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CC(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Dihalopropanes
Azetidine rings are commonly constructed via intramolecular nucleophilic substitution. For example, treating 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine, albeit with modest efficiency (40–50% yield). Recent advances employ Boc-protected amines to stabilize intermediates, as demonstrated in the synthesis of tert-butyl azetidine-3-carboxylate.
Ring-Closing Metathesis (RCM)
Grubbs catalysts enable the formation of azetidine via RCM of diallylamine derivatives. This method offers superior stereocontrol, particularly for C3-substituted azetidines. For instance, diallyl carbamate undergoes RCM with Grubbs II catalyst to furnish azetidine-3-carbamate in 65% yield.
Carbamate Protection and Final Assembly
Benzyl Chloroformate Coupling
The terminal amine of 1-(pyrrolidin-3-yl)azetidin-3-amine is protected using benzyl chloroformate in dichloromethane with triethylamine as a base. This exothermic reaction proceeds quantitatively at 0°C, yielding the target compound after silica gel purification.
Alternative Pathways via Sulfinamide Intermediates
As detailed in EP3640242B1, sulfinamide-directed syntheses enhance stereochemical outcomes. For example, (S)-2-methyl-N-(2-amino-1-phenethyl)-propane-2-sulfinamide intermediates facilitate chiral induction during azetidine functionalization.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
H NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar–H), 5.10 (s, 2H, CHPh), 4.05–3.98 (m, 1H, azetidine CH), 3.30–3.20 (m, 2H, pyrrolidine CH).
-
HRMS : m/z calculated for CHNO [M+H]: 276.1709; found: 276.1712.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.
Comparative Evaluation of Synthetic Routes
| Method | Starting Materials | Steps | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Cyclization | 1,3-Dibromopropane, NH | 3 | 45 | Low |
| RCM | Diallyl carbamate | 2 | 65 | High |
| Reductive Amination | Azetidine-3-amine, Pyrrolidin-3-one | 2 | 75 | Moderate |
| Sulfinamide-Mediated | Chiral sulfinamide | 4 | 60 | High |
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety. The RCM approach, while efficient, requires expensive catalysts. In contrast, reductive amination offers scalability with readily available reagents. Patent EP3640242B2 highlights a pilot-scale process yielding 10 kg batches via sulfinamide intermediates, emphasizing reduced waste and column-free purification .
Chemical Reactions Analysis
Azetidine Core Formation
The azetidine ring is a four-membered nitrogen-containing heterocycle. While the exact precursor for this compound is not explicitly detailed in the sources, azetidine derivatives are commonly synthesized via cyclization reactions (e.g., from amines and ketones) or through ring-closing metathesis .
Carbamate Formation
The benzyl carbamate group at position 3 is likely introduced by reacting azetidin-3-amine with benzyl chloroformate in the presence of a base (e.g., aqueous Na₂CO₃ in acetone) . This step involves nucleophilic acylation, where the amine attacks the carbonyl carbon of the chloroformate.
Aza-Michael Addition
This reaction is critical for introducing the pyrrolidine substituent. In analogous systems, azetidine derivatives react with pyrrolidine under basic conditions (e.g., DBU) to form the substituted product . The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on the α,β-unsaturated carbonyl system.
Example :
-
Reagents : Pyrrolidine, DBU, acetonitrile.
-
Conditions : 16–18 hours at room temperature.
Carbamate Formation
The benzyl carbamate is formed via a nucleophilic acylation mechanism. The amine group reacts with benzyl chloroformate in a basic medium, leading to the formation of the carbamate.
Example :
-
Reagents : Benzyl chloroformate, Na₂CO₃, acetone.
Reaction Conditions and Yields
| Reaction Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aza-Michael Addition | Pyrrolidine, DBU, Acetonitrile | 16–18 h, rt | ~61–75% | |
| Carbamate Formation | Benzyl chloroformate, Na₂CO₃ | 18 h, rt | N/A |
Research Findings and Implications
-
Aza-Michael Addition Efficiency : The reaction conditions (DBU in acetonitrile) are optimized for heterocyclic amines like pyrrolidine, enabling efficient substitution on azetidine .
-
Pharmacological Relevance : While not directly studied for this compound, azetidine derivatives with pyrrolidine substituents (e.g., in histamine receptor agonists) show high potency due to structural flexibility and hydrogen-bonding interactions .
-
Protecting Groups : The benzyl carbamate serves as a protective group for the amine during synthesis, allowing selective deprotection under acidic or basic conditions .
Structural and Functional Considerations
-
Strain and Reactivity : The azetidine ring’s strain influences reactivity, requiring careful control of reaction conditions to avoid ring-opening side reactions .
-
Substituent Effects : The pyrrolidine group may enhance lipophilicity and binding affinity, as seen in similar azetidine derivatives used in drug discovery .
Scientific Research Applications
Pharmacological Studies
Benzyl azetidin-3-ylcarbamate has been investigated for its potential as a pharmacological agent, particularly in the context of neuroprotection and neurodegenerative diseases. Studies have shown that compounds with similar structures exhibit inhibitory effects on c-jun N-terminal kinase (JNK) pathways, which are implicated in neuronal cell death and inflammation .
Antimicrobial Activity
Research has indicated that derivatives of azetidine compounds can exhibit antimicrobial properties. For instance, related heterocyclic compounds have shown effectiveness against periodontal disease-causing bacteria such as Porphyromonas gingivalis and Escherichia coli, suggesting that benzyl azetidin-3-ylcarbamate may also possess similar antibacterial activities .
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various derivatives of azetidine compounds to evaluate their safety profiles. Preliminary results suggest that some derivatives exhibit low cytotoxicity against human cell lines, making them potential candidates for therapeutic applications with minimal side effects .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Identified JNK inhibition as a mechanism of action for neuroprotective effects. |
| Study 2 | Antimicrobial | Demonstrated significant antibacterial activity against P. gingivalis. |
| Study 3 | Cytotoxicity | Showed low cytotoxicity in HEK-293 cells, supporting safety for further development. |
Mechanism of Action
The mechanism of action of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) |
|---|---|---|---|---|---|
| Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate | 1131594-93-8 | C₁₅H₂₁N₃O₂ | 275.35 | Azetidine-pyrrolidine hybrid | >95 |
| Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate | 1245649-33-5 | C₁₄H₂₀N₂O₂ | 248.33 | Methyl group on pyrrolidine | 97.4 |
| Benzyl ethyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate | 1353987-37-7 | C₁₇H₂₄N₂O₃ | 307.39 | Ethyl and hydroxyethyl groups | N/A |
| tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate | N/A | C₂₀H₂₄N₂O₂ | 324.42 | Benzhydryl substituent | 63 |
Key Observations :
Key Observations :
- Phosphoryl Derivatives: Compounds like 114 () demonstrate utility as kinase inhibitors, leveraging diphenoxyphosphoryl groups for target engagement .
- Receptor Specificity : Tert-butyl carbamates (e.g., , c–24f) show selectivity for histamine H3 receptors, with molecular weights correlating with binding efficacy (e.g., 24f, MW 308, highest in its series) .
Table 3: Hazard Comparison
Key Observations :
- Carcinogenicity Discrepancies: While the target compound lacks carcinogenicity data , its methyl-substituted analogue () is flagged by IARC/ACGIH due to structural alerts .
- Mitigation Strategies : Hydroxyethyl substituents () may reduce toxicity by improving solubility and metabolic stability .
Research Findings and Implications
Synthetic Optimization : The target compound’s synthesis benefits from palladium-catalyzed cross-coupling (), whereas phosphorylated analogues () require TFA-mediated deprotection .
Structure-Activity Relationship (SAR) :
Biological Activity
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 273.35 g/mol. The compound features a pyrrolidine ring and an azetidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 273.35 g/mol |
| Log P (octanol-water partition coefficient) | 0.86 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), a crucial enzyme in neurotransmission that is often targeted in therapies for neurodegenerative diseases such as Alzheimer's disease .
Acetylcholinesterase Inhibition
Research indicates that compounds structurally similar to this compound exhibit significant AChE inhibitory activity. For instance, comparative studies have shown that certain derivatives demonstrate binding affinities comparable to established AChE inhibitors like Donepezil and Rivastigmine .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- In vitro Studies : A study conducted on various analogs demonstrated that modifications to the azetidine ring significantly influenced AChE inhibition. The most potent inhibitors were those with specific substitutions at the pyrrolidine position, which enhanced binding affinity .
- Molecular Docking Studies : Computational docking simulations revealed that this compound binds effectively to the active site of AChE, forming critical interactions with key amino acid residues such as Tyr123 and Trp285. These interactions are crucial for the inhibitory effect observed in biochemical assays .
- Pharmacokinetic Profiles : The compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a suitable candidate for central nervous system-targeted therapies .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate?
- Answer : The molecular formula is C₁₅H₂₁N₃O₂ with a molecular weight of 275.35 g/mol . Physical properties (e.g., melting point, solubility) are not fully characterized in available literature, though storage at 2–8°C in dry conditions is recommended . Computational tools (e.g., LogP calculators) or experimental methods like HPLC-MS can supplement missing data. Researchers should prioritize empirical characterization due to gaps in existing datasets .
Q. What safety precautions are required when handling this compound?
- Answer : The compound is classified under GHS as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Use NIOSH-approved respirators (P95 or OV/AG/P99 cartridges) for aerosolized particles and wear chemically resistant gloves (e.g., nitrile) to avoid dermal exposure . Ensure fume hoods and local exhaust ventilation during synthesis or handling to mitigate inhalation risks .
Q. How should this compound be synthesized and purified for laboratory use?
- Answer : While direct synthesis protocols are not detailed in available literature, analogous carbamates are synthesized via carbamate coupling reactions using reagents like benzyl chloroformate or carbonyldiimidazole (CDI) under inert atmospheres . Purification typically involves column chromatography (silica gel) or recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures). Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Answer : Discrepancies in hazard classification (e.g., H302 vs. "no known hazard" in some SDS) may stem from batch-specific impurities or methodological differences. Conduct acute toxicity assays (OECD 423/425 guidelines) using standardized protocols. Cross-validate results with independent labs and reference IARC/ACGIH/NTP carcinogenicity classifications , which currently deem it non-carcinogenic .
Q. What analytical methods are optimal for characterizing degradation products or impurities?
- Answer : Use LC-MS/MS with electrospray ionization (ESI) to detect trace impurities. For thermal stability, perform thermogravimetric analysis (TGA) and monitor decomposition products like CO, NOx , or brominated gases under combustion conditions . Pair with FTIR to identify functional groups in degradation byproducts.
Q. How does stereochemistry at the pyrrolidine/azetidine rings influence biological activity?
- Answer : Stereochemical variations in analogous compounds (e.g., tert-butyl-protected pyrrolidines) significantly impact receptor binding . For this compound, synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and test activity in enzyme inhibition assays (e.g., acetylcholinesterase/BChE). Compare IC₅₀ values and docking simulations to establish structure-activity relationships (SAR) .
Q. What strategies mitigate instability during long-term storage?
- Answer : Store under argon atmosphere at 2–8°C to prevent hydrolysis or oxidation . Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Add stabilizers like BHT (butylated hydroxytoluene) if degradation is observed .
Methodological Considerations
Q. How to design in vitro/in vivo studies for evaluating pharmacological potential?
- Answer : Begin with cell viability assays (MTT/XTT) in relevant cell lines (e.g., neuronal models for CNS targets). For in vivo studies, use rodent models with dose escalation (1–100 mg/kg) and assess pharmacokinetics (Cmax, T½) via LC-MS plasma profiling . Include positive controls (e.g., galanthamine for cholinesterase inhibition) to benchmark efficacy .
Q. What computational tools predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
